Cas no 19968-16-2 (5-Bromo-3-(trifluoromethyl)-1H-pyrazole)

5-Bromo-3-(trifluoromethyl)-1H-pyrazole structure
19968-16-2 structure
Product Name:5-Bromo-3-(trifluoromethyl)-1H-pyrazole
Numero CAS:19968-16-2
MF:C4H2BrF3N2
MW:214.971290111542
CID:1090347
PubChem ID:68746581
Update Time:2025-11-01

5-Bromo-3-(trifluoromethyl)-1H-pyrazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Bromo-3-(trifluoromethyl)-1H-pyrazole
    • 1H-Pyrazole, 3-bromo-5-(trifluoromethyl)-
    • DS-17294
    • AMY19415
    • STL434969
    • MFCD12755885
    • AKOS015997378
    • EN300-257599
    • 3-BROMO-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
    • 93608-11-8
    • SCHEMBL3693279
    • AB65796
    • 3-Bromo-5-(trifluoromethyl)pyrazole
    • AC1749
    • AKOS022183354
    • DB-117170
    • 19968-16-2
    • AB68547
    • SCHEMBL18758433
    • SY032370
    • A859719
    • Inchi: 1S/C4H2BrF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10)
    • Chiave InChI: ULONMXISWOZBAK-UHFFFAOYSA-N
    • Sorrisi: BrC1C=C(C(F)(F)F)NN=1

Proprietà calcolate

  • Massa esatta: 213.93535g/mol
  • Massa monoisotopica: 213.93535g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 126
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 28.7Ų

5-Bromo-3-(trifluoromethyl)-1H-pyrazole Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
1PlusChem
1P01XLBG-1g
3-Bromo-5-(trifluoromethyl)-1H-pyrazole
19968-16-2 95%
1g
$382.00 2023-12-19
1PlusChem
1P01XLBG-5g
3-Bromo-5-(trifluoromethyl)-1H-pyrazole
19968-16-2 95%
5g
$1527.00 2023-12-19

5-Bromo-3-(trifluoromethyl)-1H-pyrazole Letteratura correlata

Ulteriori informazioni su 5-Bromo-3-(trifluoromethyl)-1H-pyrazole

5-Bromo-3-(trifluoromethyl)-1H-pyrazole: A Versatile Building Block in Pharmaceutical Research and Drug Development

5-Bromo-3-(trifluoromethyl)-1H-pyrazole (CAS No. 19968-16-2) represents a critical compound in the field of medicinal chemistry due to its unique chemical structure and diverse applications across therapeutic areas. This heterocyclic compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms. The introduction of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position significantly modulates its physicochemical properties, making it a valuable scaffold for drug discovery. Recent advancements in synthetic methodologies and biological evaluations have further expanded its potential in pharmaceutical research.

The pyrazole ring is a well-established pharmacophore in drug development, known for its ability to interact with various biological targets. The trifluoromethyl substituent, a common feature in modern drug molecules, enhances metabolic stability and lipophilicity, while the bromine atom at the 5-position introduces electrophilic reactivity. This combination of functional groups allows for the synthesis of a wide range of derivatives, which can be tailored for specific therapeutic applications. For instance, the 5-bromo group serves as a versatile handle for further functionalization, enabling the incorporation of additional pharmacophores or targeting moieties.

Recent studies have highlighted the role of 5-Bromo-3-(trifluoromethyl)-1H-pyrazole in the development of kinase inhibitors, a class of drugs critical for treating cancers and inflammatory diseases. In a 2023 publication in Journal of Medicinal Chemistry, researchers demonstrated that derivatives of this compound exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC) therapy. The trifluoromethyl group was shown to enhance the compound's affinity for the ATP-binding site of the kinase, while the 5-bromo substituent contributed to the overall metabolic stability of the molecule.

Another area of interest is the application of 5-Bromo-3-(trif,luoromethyl)-1H-pyrazole in anti-inflammatory drug design. A 2022 study published in European Journal of Medicinal Chemistry explored its potential as a COX-2 inhibitor. The compound's ability to selectively target the cyclooxygenase-2 enzyme, which is implicated in chronic inflammation, was attributed to the spatial orientation of the trifluoromethyl group and the electronic effects of the 5-bromo substituent. This finding underscores the importance of structural modulation in optimizing the therapeutic profile of pyrazole-based compounds.

From a synthetic perspective, the preparation of 5-Bromo-3-(trifluoromethyl)-1H-pyrazole has been the subject of several studies aimed at improving efficiency and scalability. A 2023 paper in Organic & Biomolecular Chemistry reported a novel microwave-assisted synthesis method that significantly reduced reaction time and increased yield. The process involved the coupling of a brominated pyrazole intermediate with a trifluoromethylating agent under optimized conditions. This approach not only demonstrates the versatility of the compound in synthetic chemistry but also highlights its potential for large-scale production in pharmaceutical manufacturing.

The pharmacokinetic properties of 5-Bromo-3-(trifluoromethyl)-1H-pyrazole are also a focus of current research. A 2024 study in Drug Metabolism and Disposition investigated the metabolic stability of its derivatives in liver microsomes. The results indicated that the trifluoromethyl group significantly prolonged the half-life of the compound in vivo, which is crucial for achieving sustained therapeutic effects. Additionally, the 5-bromo substituent was found to reduce the likelihood of metabolic degradation, thereby improving the compound's bioavailability.

Looking ahead, the future of 5-Bromo-3-(trifluoromethyl)-1H-pyrazole in drug development is promising. Emerging trends in medicinal chemistry, such as the use of machine learning for scaffold optimization, are likely to further enhance its utility. Researchers are also exploring its potential in combination therapies, where it may serve as a synergistic agent alongside traditional chemotherapeutics. For example, a 2023 preclinical study suggested that the compound could enhance the efficacy of platinum-based chemotherapy in ovarian cancer by modulating drug resistance mechanisms.

In conclusion, 5-Bromo-3-(trifluoromethyl)-1H-pyrazole (CAS No. 19968-16-2) is a multifaceted compound with significant implications for modern drug development. Its unique structure, combined with the strategic placement of functional groups, makes it an ideal scaffold for the design of novel therapeutics. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in the treatment of various diseases.

Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.